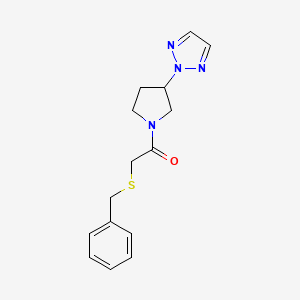
(7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone” is a complex organic molecule that contains a benzofuran moiety, a phenylpiperazine moiety, and a methanone moiety . Benzofurans are aromatic organic compounds that consist of a benzene ring fused to a furan ring. Phenylpiperazines are a class of organic compounds that contain a phenyl group attached to a piperazine ring. Methanone is a simple ketone with the formula CH2O.
Molecular Structure Analysis
The molecular structure of this compound would be expected to show the characteristic features of its constituent moieties, including aromaticity (in the benzofuran and phenyl moieties), basicity (in the piperazine moiety), and polarity (in the methanone moiety) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to reflect its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces present .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with benzofuran cores have been extensively explored for their antimicrobial properties. For instance, novel benzofuran-based 1,2,3-triazoles were synthesized and demonstrated significant antimicrobial activity (V. Sunitha et al., 2017). This suggests that modifications of the benzofuran moiety, such as in the compound of interest, could be potent antimicrobial agents.
Antitumor Agents
Derivatives of benzofuran, like 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, have shown selective cytotoxicity against tumorigenic cell lines, indicating potential as anticancer agents (I. Hayakawa et al., 2004). The structural similarities with (7-Ethoxybenzofuran-2-yl)(4-phenylpiperazin-1-yl)methanone suggest its potential in cancer research.
Antimicrobial and Antioxidant Studies
Further research into benzofuran derivatives has uncovered their antimicrobial and antioxidant properties. A study by S. Rashmi et al. (2014) synthesized (3-methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone derivatives and evaluated their antimicrobial and antioxidant activities, demonstrating the broad utility of benzofuran derivatives in pharmacology (S. Rashmi et al., 2014).
Antifungal Activity
Novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives have been synthesized and shown to possess significant antifungal activity, underscoring the potential of such compounds in developing new antifungal agents (Hong-Shui Lv et al., 2013).
Antimicrobial Evaluation
The synthesis and evaluation of substituted [1,1'-biphenyl]-4-yl(3-methylbenzofuran-2-yl)methanones via Suzuki cross-coupling demonstrated in vitro antibacterial and antifungal activities, highlighting the versatility of benzofuran derivatives in antimicrobial drug development (B. Reddy & V. P. Reddy, 2016).
Future Directions
properties
IUPAC Name |
(7-ethoxy-1-benzofuran-2-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-2-25-18-10-6-7-16-15-19(26-20(16)18)21(24)23-13-11-22(12-14-23)17-8-4-3-5-9-17/h3-10,15H,2,11-14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZSZKVHASSEHC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

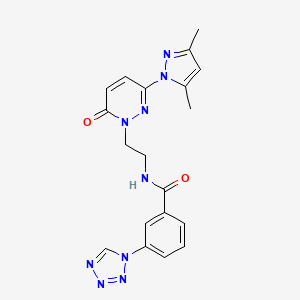
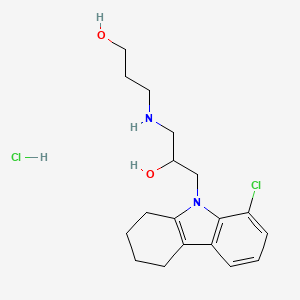
![2-[(5-Fluoro-6-methylpyridine-2-carbonyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B2414905.png)

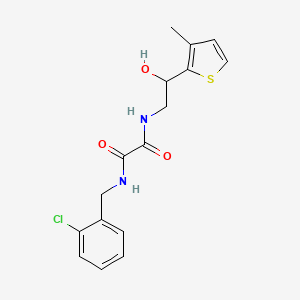
![5-[3-(Difluoromethyl)-1-ethylpyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2414911.png)
![Ethyl 5-(2-chloropropanoylamino)-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2414912.png)
![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2414914.png)
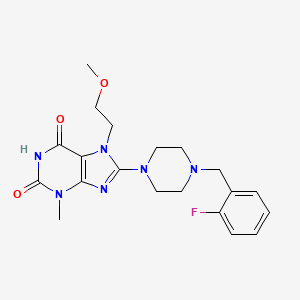
![3,5-Dichloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2414916.png)
![5-((4-Benzylpiperidin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2414917.png)
![ethyl 3-(1,3-benzothiazol-2-yl)-2-[(4-phenylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2414919.png)
![(E)-2-amino-N-(sec-butyl)-1-((2-hydroxybenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2414920.png)
